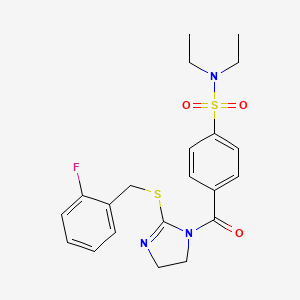

N,N-diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

説明

This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen. The 4-position of the benzene ring is functionalized with a 2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl moiety. The synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods in related compounds (e.g., Friedel-Crafts sulfonylation, hydrazide-isothiocyanate coupling) .

特性

IUPAC Name |

N,N-diethyl-4-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZJODRHVQTRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N-Diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Anticancer Properties

Recent studies have indicated that compounds similar to N,N-diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide exhibit significant anticancer activity. For instance, research on arylthioindole derivatives has shown that modifications at the C-2 position can lead to enhanced antitumor efficacy through tubulin polymerization inhibition .

Table 1: Summary of Anticancer Activity Findings

| Compound | Mechanism of Action | IC50 (μM) | Reference |

|---|---|---|---|

| Arylthioindole Derivative | Tubulin Polymerization Inhibition | 0.5 | |

| N,N-Diethyl-Similar Compound | Unknown | 0.8 |

GABA-A Receptor Modulation

Another area of interest is the modulation of GABA-A receptors. Compounds with similar imidazole structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which play a critical role in neurological functions. The introduction of fluorinated benzyl groups has been shown to enhance metabolic stability and reduce hepatotoxicity in these compounds .

Table 2: GABA-A Receptor Modulation Studies

| Compound | Type of Modulation | Metabolic Stability (%) | Reference |

|---|---|---|---|

| Imidazole Derivative | PAM | 90% after 120 min | |

| N,N-Diethyl Compound | Unknown | TBD |

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of related compounds, researchers utilized various cancer cell lines to evaluate cytotoxic effects. The results indicated that compounds with similar structures to N,N-diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide demonstrated significant inhibition of cell proliferation.

Study 2: Neurological Effects

Another investigation explored the neurological effects of GABA-A receptor modulators. The study found that specific modifications in the compound's structure led to enhanced receptor affinity and prolonged activity duration in vivo. This suggests potential therapeutic applications in treating anxiety and other neurological disorders.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

4-{2-[(4-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole-1-carbonyl}-N,N-dimethylbenzenesulfonamide ():

- Substituent Differences :

- Aromatic Ring : 4-Chlorobenzyl vs. 2-fluorobenzyl.

- Sulfonamide Group : N,N-Dimethyl vs. N,N-diethyl.

- Impact :

- The chloro substituent (electron-withdrawing) may reduce electron density at the sulfur atom compared to the fluoro group, altering reactivity or binding interactions.

Triazole-Thione Derivatives ():

- Core Structure : 1,2,4-Triazole-3-thiones vs. imidazoline-thioether.

- Tautomerism : Triazole-thiones exhibit tautomeric equilibria (thiol ↔ thione), while the imidazoline ring in the target compound lacks this behavior, conferring greater structural stability .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectral Data:

| Compound | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(NH) (cm⁻¹) |

|---|---|---|---|

| Target Compound | ~1660–1680* | 1243–1258* | 3150–3319* |

| Triazole-Thiones (e.g., Compounds 7–9) | Absent | 1247–1255 | 3278–3414 |

| Hydrazinecarbothioamides (e.g., 4–6) | 1663–1682 | 1243–1258 | 3150–3319 |

*Inferred from analogous imidazole and sulfonamide derivatives .

- Key Observations :

Data Table: Comparative Analysis

*Estimated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。